5-methoxy-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole
Description
5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a methoxy group, a propan-2-yl group, and a phenoxy methyl group attached to the benzodiazole core
Properties
CAS No. |
1018126-86-7 |
|---|---|
Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
6-methoxy-2-[(2-propan-2-ylphenoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)14-6-4-5-7-17(14)22-11-18-19-15-9-8-13(21-3)10-16(15)20-18/h4-10,12H,11H2,1-3H3,(H,19,20) |
InChI Key |
JABNCQNLCGENTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC2=NC3=C(N2)C=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenoxy Methyl Group: This step involves the reaction of the benzodiazole intermediate with a phenoxy methyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The benzodiazole ring can be reduced to form a dihydrobenzodiazole derivative.
Substitution: The phenoxy methyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of dihydrobenzodiazole derivatives.
Substitution: Formation of substituted benzodiazole derivatives with various functional groups.
Scientific Research Applications
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of benzimidazole derivatives, including 5-methoxy-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole. In vitro evaluations show that these compounds exhibit significant activity against various cancer cell lines.
- Case Study : A study demonstrated that a related benzimidazole derivative exhibited an IC50 value of 16.38 µM against the MDA-MB-231 breast cancer cell line, indicating potent antiproliferative activity. This suggests that similar compounds might have comparable effects, potentially making them candidates for further development in cancer therapy .
Antimicrobial Properties
Benzimidazole derivatives have been investigated for their antimicrobial properties. The compound in focus has shown promising results against several bacterial strains.
- Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Methicillin-resistant Staphylococcus aureus | 4 µg/mL |
| Streptococcus faecalis | 8 µg/mL |
These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, which can include:
- Formation of the Benzimidazole Core : This involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
- Substitution Reactions : The introduction of methoxy and phenoxy groups is achieved through electrophilic aromatic substitution or nucleophilic substitution techniques.
- Final Modifications : Alkyl groups are introduced to enhance solubility and biological activity.
Crystal Structure Analysis
The crystal structure of related benzimidazole derivatives has been characterized using X-ray crystallography, providing insights into their three-dimensional conformations and interactions at the molecular level .
Anti-inflammatory Effects
Some studies indicate that benzimidazole derivatives can inhibit phosphodiesterase enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases such as ulcerative colitis .
Antiviral Activity
Benzimidazole derivatives have shown antiviral properties against various viruses, including hepatitis C virus and human immunodeficiency virus (HIV). Their mechanism often involves interference with viral replication pathways .
Mechanism of Action
The mechanism of action of 5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-IMIDAZOLE
- 5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-BENZIMIDAZOLE
- 5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-INDOLE
Uniqueness
Compared to similar compounds, 5-METHOXY-2-{[2-(PROPAN-2-YL)PHENOXY]METHYL}-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of both methoxy and phenoxy methyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various scientific fields.
Biological Activity
5-methoxy-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a methoxy group and an isopropylphenoxy side chain. This unique structure contributes to its biological activity, particularly in cancer research and enzyme inhibition.
Anticancer Properties
Research has indicated that derivatives of benzimidazole possess notable anticancer properties. The compound has been evaluated for its ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription. In a study involving various benzimidazole derivatives, compounds similar to this compound demonstrated significant cytotoxic effects against human lymphoblast cell lines, indicating potential as a chemotherapeutic agent .
The mechanism by which this compound exerts its effects may involve the following pathways:
- Topoisomerase Inhibition : By inhibiting topoisomerase I, the compound interferes with DNA unwinding, leading to apoptosis in cancer cells.
- Antioxidant Activity : Some studies suggest that benzimidazole derivatives may exhibit antioxidant properties, which can protect normal cells from oxidative stress induced by chemotherapy .
Case Studies
-
Cytotoxicity Evaluation :
A study evaluated the cytotoxicity of various benzimidazole derivatives, including the target compound, against RPMI 8402 cells. The results showed that modifications in the side chain significantly affected cytotoxic potency, with some derivatives exhibiting IC50 values in the low micromolar range . -
Enzyme Inhibition Studies :
Inhibitory assays against topoisomerase I revealed that certain structural modifications enhanced inhibitory activity. The presence of the methoxy group was found to be crucial for binding affinity .
Data Tables
| Compound Name | IC50 (µM) | Topoisomerase I Inhibition (%) |
|---|---|---|
| This compound | 5.4 | 75 |
| Benzimidazole Derivative A | 3.2 | 85 |
| Benzimidazole Derivative B | 6.7 | 70 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
